2-Cyclopentyl-4-ethylpyrimidine-5-carboxylic acid
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Overview
Description
2-Cyclopentyl-4-ethylpyrimidine-5-carboxylic acid is an organic compound with the molecular formula C12H16N2O2 It is a pyrimidine derivative, characterized by the presence of a cyclopentyl group at the 2-position, an ethyl group at the 4-position, and a carboxylic acid group at the 5-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-4-ethylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable cyclopentanone derivative, the synthesis may proceed through a series of steps involving alkylation, condensation, and cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective raw materials. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-4-ethylpyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The pyrimidine ring can undergo substitution reactions, where different substituents can replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
2-Cyclopentyl-4-ethylpyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-4-ethylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopentyl-4-methylpyrimidine-5-carboxylic acid
- 2-Cyclopentyl-4-propylpyrimidine-5-carboxylic acid
- 2-Cyclopentyl-4-butylpyrimidine-5-carboxylic acid
Uniqueness
2-Cyclopentyl-4-ethylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, the ethyl group at the 4-position may influence its reactivity and interaction with biological targets differently, making it a compound of particular interest in research.
Properties
Molecular Formula |
C12H16N2O2 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-cyclopentyl-4-ethylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H16N2O2/c1-2-10-9(12(15)16)7-13-11(14-10)8-5-3-4-6-8/h7-8H,2-6H2,1H3,(H,15,16) |
InChI Key |
JMXGBGGRGUEHMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC=C1C(=O)O)C2CCCC2 |
Origin of Product |
United States |
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